2-[(Dimethylamino)methylene]cyclohexanone
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Overview
Description
2-[(Dimethylamino)methylene]cyclohexanone is an organic compound with the molecular formula C9H15NO It is a derivative of cyclohexanone, where a dimethylamino group is attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Dimethylamino)methylene]cyclohexanone can be synthesized through several methods. One common method involves the reaction of cyclohexanone with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines, alcohols
Substitution: Various substituted cyclohexanones
Scientific Research Applications
2-[(Dimethylamino)methylene]cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]cyclohexanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-(dimethylamino)-: Similar structure but lacks the methylene group.
Cyclohexanone, 2-methyl-: Contains a methyl group instead of the dimethylamino group.
Cyclohexanone, 2-[(dimethylamino)methyl]-: Similar but with a different substitution pattern
Uniqueness
2-[(Dimethylamino)methylene]cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3/b8-7+ |
InChI Key |
UQRGFCOZZZCUDG-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)/C=C/1\CCCCC1=O |
Canonical SMILES |
CN(C)C=C1CCCCC1=O |
Origin of Product |
United States |
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